2,6-Dimethyl-4-[(2-methylphenyl)methyl]morpholine
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Overview
Description
2,6-Dimethyl-4-[(2-methylphenyl)methyl]morpholine is a chemical compound with a unique structure that includes a morpholine ring substituted with dimethyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Dimethyl-4-[(2-methylphenyl)methyl]morpholine typically involves several steps:
Formation of Grignard Reagent: Reacting 2,6-dimethyl-4-methyl halogenated benzene with magnesium to generate a Grignard reagent.
Addition of Ethylene Oxide: Adding ethylene oxide to the Grignard reagent to produce 2-(2,6-dimethyl-4-methylphenyl)ethanol.
Oxidation: Oxidizing the alcohol to form 2-(2,6-dimethyl-4-methylphenyl)acetic acid.
Esterification: Reacting the acetic acid with methanol to generate 2-(2,6-dimethyl-4-methylphenyl)methyl acetate.
Final Reaction: Reacting the acetate with alkali and dimethyl formate to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[(2-methylphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Dimethyl-4-[(2-methylphenyl)methyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-4-[(2-methylphenyl)methyl]morpholine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: A compound with similar structural features but different functional groups.
2-(RS)-(4-Methylphenyl)phenylmethoxy-N,N-dimethylethanamine: Another compound with a similar aromatic ring structure.
Uniqueness
2,6-Dimethyl-4-[(2-methylphenyl)methyl]morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,6-dimethyl-4-[(2-methylphenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-6-4-5-7-14(11)10-15-8-12(2)16-13(3)9-15/h4-7,12-13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBASFLNAHCRHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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